molecular formula C33H37NO6 B14044599 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol

1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol

Cat. No.: B14044599
M. Wt: 543.6 g/mol
InChI Key: MUJQUOGOAXEIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol (CAS: 782436-39-9) is a synthetic propan-2-ol derivative with a molecular formula of C₃₃H₃₇NO₆ and a molecular weight of 543.6 g/mol . The compound features:

  • A 3,4-bis(benzyloxy)phenoxy group at position 1.
  • A 3,4-dimethoxyphenethylamino side chain at position 3.

Its structural complexity and substituent diversity make it a candidate for biological activity studies, though specific pharmacological data remain unreported.

Properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenoxy]-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO6/c1-36-30-15-13-25(19-32(30)37-2)17-18-34-21-28(35)24-38-29-14-16-31(39-22-26-9-5-3-6-10-26)33(20-29)40-23-27-11-7-4-8-12-27/h3-16,19-20,28,34-35H,17-18,21-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQUOGOAXEIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol typically involves the nucleophilic ring-opening of an epoxide intermediate by a substituted phenethylamine. The epoxide is functionalized with the 3,4-bis(benzyloxy)phenoxy group, and the amine component carries the 3,4-dimethoxyphenethyl moiety. This reaction yields the beta-amino alcohol scaffold central to the target compound.

Detailed Preparation Methods

Epoxide-Amine Ring-Opening Reaction

A key step in the preparation is the regioselective ring-opening of a substituted epoxide by the 3,4-dimethoxyphenethylamine. The reaction is generally conducted under controlled temperature conditions to maximize yield and minimize side reactions.

  • Temperature Control: The amine and epoxide are reacted at low temperatures (typically 5–10°C) to improve selectivity and yield, as demonstrated in the preparation of related compounds such as Bevantolol derivatives.

  • Seeding Crystallization: The reaction mixture is seeded with crystals of the product base to induce crystallization upon formation, which prevents further unwanted reactions with the epoxide and facilitates isolation.

  • Reaction Time: Extended stirring at low temperature (up to 48 hours) followed by addition of a non-polar solvent (e.g., hexane) and temperature elevation to 25°C helps complete the reaction and promote product precipitation.

  • Isolation and Purification: The product is isolated by filtration, dissolved in isopropyl alcohol, and converted to its hydrochloride salt via acidification with anhydrous hydrogen chloride, followed by recrystallization.

Use of Catalytic and Green Solvent Systems

Recent advances have introduced environmentally friendly methods for epoxide ring-opening:

  • Glycerine-Cerium(III) Chloride Medium: Glycerine combined with cerium(III) chloride heptahydrate acts as a recyclable, green solvent system that efficiently mediates the ring-opening of epoxides with amines at room temperature, yielding beta-amino alcohols in excellent yields.

  • Reaction Conditions: Typically, the epoxide and amine are stirred in glycerine with 10 mol% CeCl3·7H2O at ambient temperature for about one hour.

  • Work-up: After reaction completion, ethyl acetate is added to extract the product, and glycerine is separated by decantation. The organic layer is washed, dried, and concentrated to afford the product, which is purified by column chromatography.

This method avoids the need for elevated temperatures and harsh reagents, aligning with green chemistry principles.

Comparative Data on Preparation Methods

Parameter Conventional Method (Low Temp. Epoxide-Amine) Glycerine-CeCl3·7H2O Method
Reaction Temperature 5–10°C Room temperature (approx. 25°C)
Reaction Time 10–48 hours 1 hour
Catalyst/Activator None (seeding with product crystals) CeCl3·7H2O (10 mol%)
Solvent Isopropyl alcohol, hexane Glycerine (green solvent), ethyl acetate for extraction
Yield 78–79% (hydrochloride salt) 84–95% (various beta-amino alcohols)
Environmental Impact Moderate (organic solvents, energy for cooling/heating) Low (recyclable solvent, mild conditions)
Purification Crystallization, filtration, recrystallization Extraction, chromatography

Research Findings and Notes

  • The low-temperature epoxide-amine reaction method is well-established for related beta-amino alcohols such as Bevantolol and its derivatives, providing good yields and product purity.

  • The glycerine-CeCl3·7H2O method offers an efficient, rapid, and environmentally friendly alternative, with broad applicability to various substituted epoxides and amines, including those bearing benzyloxy and dimethoxy substituents.

  • Both methods avoid the need for blocking groups on the amine, simplifying the synthetic route and reducing the number of steps and reagents required.

  • The green solvent system additionally offers recyclability and low toxicity, important for scalable pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of benzyl protecting groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to deprotected phenolic compounds.

Scientific Research Applications

Potential Therapeutic Effects

Research into the biological activity of (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol suggests potential therapeutic effects. Compounds with similar structures have demonstrated various biological activities:

  • Anti-inflammatory Properties 1,3-Bis(benzyloxy)-2-propanol, which contains benzyloxy groups, exhibits potential anti-inflammatory properties.
  • Antidepressant Activity (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one, which has a similar aromatic structure, has antidepressant properties.
  • Anticancer Activity 1,3-bis[4-(benzyloxy)phenoxy]-2-propanol, which contains multiple phenolic groups, has anticancer activity.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol.

Interaction Studies

Interaction studies are essential for understanding how (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol interacts with biological targets. These studies may include:

  • Assessing the compound's effects on various biological pathways.
  • Elucidating the specific mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Fluorine’s electronegativity may enhance metabolic stability compared to the target compound’s benzyloxy groups.

CHJ04092 () incorporates a 3-bromo-4-fluorophenoxy group and a diethylaminoethoxy side chain. The bromine and fluorine substituents likely increase lipophilicity and binding affinity, though at the cost of aqueous solubility. This compound, synthesized in 82% yield, is a sphingosine kinase 1 (SphK1) inhibitor, suggesting divergent biological targets compared to the target compound .

Compound Key Substituents Molecular Weight Biological Activity Synthesis Yield/Purity
Target Compound 3,4-Bis(benzyloxy), 3,4-dimethoxyphenethyl 543.6 g/mol Unknown ≥95% purity
YT-6-2 4-Fluorobenzyl, 2-hydroxyethylamino Not reported SQSTM1 agonist 86.7%
CHJ04092 3-Bromo-4-fluorophenoxy, diethylaminoethoxy Not reported SphK1 inhibitor 82%

Variations in Amino Side Chains

Compound 9 () features a morpholino group instead of the phenethylamino chain. Morpholine’s oxygen atom introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound’s lipophilic dimethoxyphenethyl group .

Benzimidazole-Based Analogues

Compounds in (e.g., Compound 7) incorporate benzimidazolyl cores with halogenated phenoxy groups. For example, Compound 7 has a 3,5-difluorophenoxy substituent and a molecular ion peak at m/z = 410 [M+H]. These structures exhibit >98% purity but diverge significantly from the target compound’s scaffold, likely directing them toward distinct biological targets (e.g., kinase or protease inhibition) .

SQSTM1 Agonists and Therapeutic Potential

YTK-A76 and YOK-1204 () are SQSTM1 agonists with propan-2-ol backbones. The 3,4-dimethoxyphenethyl group may enhance interactions with hydrophobic binding pockets compared to YOK-1204’s isopropylamino side chain .

Biological Activity

1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol is a complex organic compound with significant biological activity. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C23H22O4
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 27688-87-5

Structural Features

The compound features:

  • A bis(benzyloxy)phenyl moiety that enhances lipophilicity.
  • A dimethoxyphenethylamino group that may contribute to its biological interactions.

Research indicates that this compound exhibits multiple biological activities:

  • Antioxidant Properties : The presence of methoxy groups is associated with enhanced radical scavenging activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Studies suggest that it may modulate pathways involved in neurodegeneration, potentially through the activation of autophagy-related processes .
  • Anti-inflammatory Activity : The compound has been shown to inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated the following effects:

  • Cell Viability : The compound was tested on various cell lines, showing dose-dependent effects on cell proliferation and viability.
  • Autophagy Induction : It was observed to enhance autophagic flux in HeLa cells, indicating its role in promoting cellular degradation pathways .

In Vivo Studies

Animal models have provided insights into the compound's efficacy:

  • Neuroprotective Studies : In rodent models of neurodegeneration, treatment with the compound resulted in reduced neuronal death and improved behavioral outcomes.
  • Anti-inflammatory Models : The compound demonstrated a significant reduction in inflammatory markers in models of acute inflammation.

Case Studies

  • Neurodegenerative Disease Model :
    • In a study on Alzheimer's disease models, administration of the compound led to decreased amyloid-beta accumulation and improved cognitive function .
  • Inflammatory Response Study :
    • A study involving lipopolysaccharide (LPS)-induced inflammation showed that the compound significantly reduced pro-inflammatory cytokines in serum samples from treated animals .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEnhanced radical scavenging
NeuroprotectiveReduced neuronal death in models
Anti-inflammatoryDecreased cytokine levels

Table 2: In Vitro and In Vivo Effects

Study TypeModelEffect ObservedReference
In VitroHeLa CellsInduction of autophagy
In VivoRodent Neurodegeneration ModelImproved cognitive function
In VivoAcute Inflammation ModelReduction in inflammatory markers

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol, and what purification methods are effective?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and amine coupling. For example, adapt the GP3/GP4 procedures used for analogous compounds:

Step 1 : Protect phenolic groups using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 3,4-bis(benzyloxy)phenol intermediates .

Step 2 : React with epichlorohydrin to introduce the propan-2-ol backbone, followed by amine coupling with 3,4-dimethoxyphenethylamine using catalytic Hünig’s base .
Purification involves flash chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water) and ¹H/¹³C NMR .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 6.7–7.4 ppm for benzyloxy and dimethoxyphenyl groups), methoxy singlets (δ ~3.8 ppm), and hydroxyl/amine protons (exchangeable, δ 1.5–2.5 ppm).
  • 13C NMR : Confirm ether (C-O, ~70 ppm) and aromatic carbons (~110–150 ppm).
  • HRMS : Calculate exact mass (C₃₃H₃₆N₂O₆: [M+H]⁺ = 581.2654) and compare with experimental data .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • First Aid : For skin contact, wash immediately with soap/water (15 mins); for eye exposure, irrigate with saline (15 mins) and consult an ophthalmologist .
  • Waste Disposal : Collect in sealed containers labeled for halogenated organic waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How can conflicting NMR data arising from rotational isomerism be resolved for this compound?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to slow conformational exchange. Observe coalescence of split peaks (e.g., propanol backbone protons) to identify rotamers .
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between benzyloxy and dimethoxyphenyl groups to confirm dominant conformers .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate energy barriers between rotamers and correlate with experimental data .

Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hrs. Monitor degradation via LC-MS.
  • Key Finding : Benzyl ethers may hydrolyze at pH < 3; add antioxidants (e.g., BHT) to mitigate oxidation of phenolic moieties .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of dimethoxy groups .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace benzyloxy with acetyloxy, vary methoxy positions) .
  • In Vitro Assays :
  • Receptor Binding : Screen against β-adrenergic receptors (radioligand displacement assays, IC₅₀ determination) .
  • Enzyme Inhibition : Test PDE or kinase activity using fluorogenic substrates (e.g., Z′-LYTE assays) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in homology models of target proteins .

Q. What in vitro models are suitable for assessing the compound’s metabolic fate?

  • Methodological Answer :
  • Hepatocyte Incubations : Use primary human hepatocytes (37°C, 5% CO₂) with LC-MS/MS to detect phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (luminescence-based assays) to identify drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Compare results from orthogonal methods (e.g., cell-free vs. cell-based assays). For example, validate β-blocker activity via both cAMP accumulation (ELISA) and patch-clamp electrophysiology .
  • Batch Analysis : Re-synthesize the compound to rule out impurities (e.g., residual solvents affecting IC₅₀) .
  • Statistical Rigor : Use ANOVA with post-hoc tests (p < 0.05) to assess inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.